



# Application Notes and Protocols: ATR-IN-17 Kinase Assay Using p53 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Atr-IN-17	
Cat. No.:	B12413273	Get Quote

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### Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions. [1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[4] Upon activation, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, promote DNA repair, and maintain genome stability.[1][5] One of the key substrates of ATR is the tumor suppressor protein p53.[6] [7][8] ATR directly phosphorylates p53 at serine 15 and serine 37, which is a crucial step in the activation and stabilization of p53 in response to cellular stress.[6]

ATR inhibitors are a promising class of anti-cancer agents that can selectively target cancer cells, which often exhibit a higher dependency on the ATR pathway due to increased replication stress and defects in other DDR pathways, such as p53 deficiency.[1][5][9] ATR-IN-17 is a potent and selective inhibitor of ATR kinase.[10] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like ATR-IN-17 on ATR kinase using a p53 substrate.

## **ATR-p53 Signaling Pathway**

In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA coated by Replication Protein A (RPA).[2][4] The ATR-ATRIP complex is then activated, leading to the



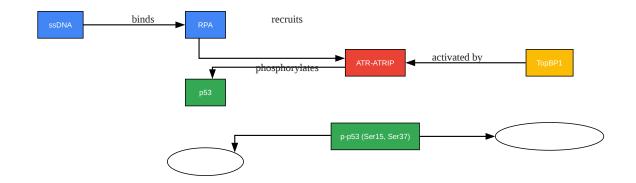




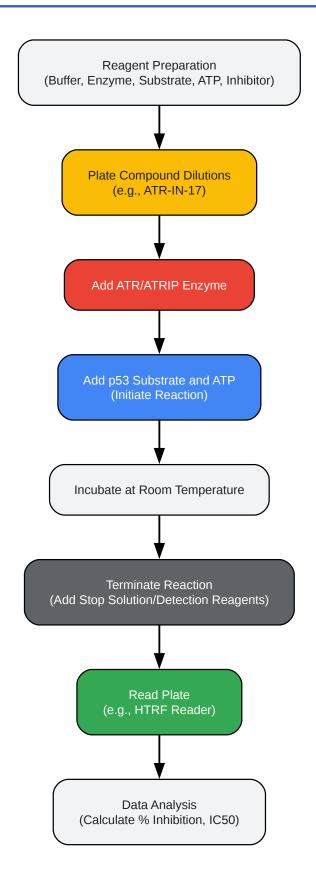
phosphorylation of downstream targets, including Chk1 and p53.[1][5][11] Phosphorylation of p53 by ATR contributes to its stabilization and activation, leading to cell cycle arrest or apoptosis.[8]



DNA Damage (e.g., UV, Replication Stress)







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- To cite this document: BenchChem. [Application Notes and Protocols: ATR-IN-17 Kinase Assay Using p53 Substrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413273#atr-in-17-kinase-assay-protocol-using-p53-substrate]

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